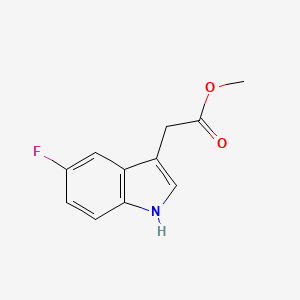

1H-Indole-3-acetic acid, 5-fluoro-, methyl ester

Übersicht

Beschreibung

1H-Indole-3-acetic acid is a plant growth hormone that belongs to the auxin class . It is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group . Beyond its role as a plant hormone, this compound regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

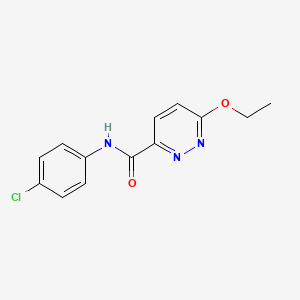

The molecular formula of 5-Fluoroindole-3-acetic acid is C10H8FNO2 . The average mass is 193.174 Da and the monoisotopic mass is 193.053909 Da .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis

The density of 5-Fluoroindole-3-acetic acid is 1.4±0.1 g/cm3. Its boiling point is 417.9±30.0 °C at 760 mmHg. The vapor pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 70.8±3.0 kJ/mol. The flash point is 206.5±24.6 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

“Methyl 5-Fluoroindole-3-acetate” is a type of fluorinated heterocycle, which has been reported to have significant anticancer activities . For instance, thiazole-based 5-fluoroindole derivatives have shown promising in vitro anticancer activities in various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), embryonic kidney 293 (HEK293T), and prostate (PC-3, LNCaP and castration-resistant prostate cancer cell line C4-2) .

Antimicrobial Activity

Fluorinated heterocycles, including “Methyl 5-Fluoroindole-3-acetate”, have also been found to exhibit antimicrobial activities . The presence of fluorine atoms in these compounds can enhance their antimicrobial properties .

Drug Design

Fluorinated heterocycles like “Methyl 5-Fluoroindole-3-acetate” have been identified as lead structures for drug design developments . Their activities were found to be almost equal to or exceeded the potency of the reference drugs .

Signalling Molecule

Indole, a component of “Methyl 5-Fluoroindole-3-acetate”, is a signalling molecule produced by both bacteria and plants . It plays a crucial role in quorum sensing, which allows bacteria to adapt and survive in natural communities .

Flavour and Fragrance Applications

Indole also has value for flavour and fragrance applications, for example, in the food industry or perfumery .

Production of Natural Colourants

Derivatives of indole can be used as natural colourants . They can be produced from glucose or tryptophan by fermentation .

Therapeutic Potential

Oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases . They can be produced by microbial cell factories .

Destroying Persister Cells

Substituted indoles like “Methyl 5-Fluoroindole-3-acetate” have been found to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .

Safety And Hazards

Zukünftige Richtungen

Indoles are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of this compound could be in the development of new drugs and treatments.

Eigenschaften

IUPAC Name |

methyl 2-(5-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFECLAWYWGNXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-acetic acid, 5-fluoro-, methyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)

![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)

![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)

![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)

![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)

methanone](/img/structure/B2658854.png)